molecular formula C14H14O2 B144142 Ethyl 1-naphthaleneacetate CAS No. 2122-70-5

Ethyl 1-naphthaleneacetate

Cat. No. B144142
Key on ui cas rn: 2122-70-5
M. Wt: 214.26 g/mol
InChI Key: XIDPSKQLXKCVQN-UHFFFAOYSA-N
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Patent
US08921591B2

Procedure details

1-Methylnaphthalene (2.13 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 89 mg ethyl 1-naphthaleneacetate was obtained by column chromatography, in a yield of 83%. 1HNMR (400 MHz, CDCl3) δ 1.20 (t, J=7.2 Hz, 3H), 4.06 (s, 2H), 4.12 (q, J=7.2 Hz, 2H), 7.39-7.55 (m, 4H), 7.78-7.80 (m, 1H), 7.84-7.85 (m, 1H), 7.99-8.01 (m, 1H); 13CNMR (100 MHz, CDCl3) δ 14.2, 39.3, 60.9, 123.9, 125.5, 125.8, 126.3, 127.9, 128.0, 128.7, 130.7, 132.2, 133.9, 171.6; HRMS (ESI) calcd. for C14H14NaO2 [M+Na]: 237.0886. found: 237.0889. The ethyl 1-naphthaleneacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 71 mg product 1-naphthaleneacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 92%.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.C(O[O:17][C:18]([CH3:21])(C)C)(C)(C)C.[C]=O.[CH2:24]([OH:26])C>>[C:2]1([CH2:1][C:24]([O:17][CH2:18][CH3:21])=[O:26])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1 |^3:21|

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
CC1=CC=CC2=CC=CC=C12
Name
Quantity
73 mg
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
46 mg
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at this constant temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 89 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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